molecular formula C15H15N2NaO6S2 B12280294 Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12280294
M. Wt: 406.4 g/mol
InChI Key: PBVBBUWVRCCZHI-UHFFFAOYSA-M
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Description

Systematic IUPAC Nomenclature Analysis

The systematic name sodium 6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate adheres to the International Union of Pure and Applied Chemistry (IUPAC) rules for organic compounds. Breaking down the name:

  • Parent structure : The bicyclo[3.2.0]heptane system denotes a fused bicyclic framework with three carbons in the first bridge and two in the second.
  • Heteroatoms : The prefix 4-thia-1-aza indicates sulfur at position 4 and nitrogen at position 1 within the bicyclic system.
  • Substituents :
    • A 7-oxo group (ketone) at position 7.
    • 3,3-dimethyl groups on the bicyclic core.
    • A 6-amino substituent linked to a thiophene-containing acyl group: (2-carboxy-2-thiophen-3-ylacetyl).
    • Two carboxylate groups at positions 2 and 6, neutralized by sodium ions.

This name exemplifies IUPAC’s hierarchical approach, prioritizing functional groups (carboxylates), followed by substituents (thiophene, methyl), and finally the bicyclic skeleton. The sodium counterions are specified as discrete entities outside the organic anion.

Historical Evolution of Chemical Terminology

The nomenclature of complex molecules like this compound reflects centuries of linguistic refinement. Early chemical naming, as codified in the 1787 Méthode de Nomenclature Chimique, focused on elemental composition rather than structure. By the 19th century, Berzelius and Liebig introduced radical-based names (e.g., benzoyl), paving the way for functional group emphasis.

The 1892 Geneva Rules marked a turning point by mandating:

  • Longest chain selection for parent structures.
  • Suffixes denoting functional groups (e.g., -carboxylate).

For bicyclic systems, IUPAC’s 1957 rules standardized bridge numbering and heteroatom designation, enabling precise names for β-lactam antibiotics like this compound. The term azabicyclo emerged to describe nitrogen-containing bicyclic frameworks, while thia specified sulfur substitutions.

Comparative Analysis of International Naming Conventions

Different naming systems apply distinct priorities to this compound:

System Name Priority
IUPAC Sodium 6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate Structural accuracy
CAS Ticarcillin disodium Tradename recognition
INN (WHO) Ticarcillin Clinical simplicity

The International Nonproprietary Name (INN) ticarcillin prioritizes brevity for medical use, omitting stereochemical details. In contrast, CAS Registry names (Ticarcillin disodium) balance uniqueness and common usage. IUPAC’s systematic name, while unwieldy, eliminates ambiguity for regulatory and research contexts.

Registry Number Cross-Referencing Systems

Registry numbers ensure unambiguous identification across databases:

Registry System Identifier Application
CAS 74682-62-5 Commercial databases, patent filings
PubChem CID 470375 Open-access chemical data
UNII F93UJX4SWT FDA substance tracking

These identifiers link to critical properties:

  • CAS 74682-62-5 : Connects to supplier catalogs (e.g., VIVAN Life Sciences).
  • PubChem 470375 : Provides 3D structures, synonyms, and safety data.
  • UNII F93UJX4SWT : Used in FDA submissions for drug approval.

Cross-referencing reveals that ticarcillin disodium (CAS 74682-62-5) corresponds to the INN ticarcillin (UNII F93UJX4SWT), demonstrating interoperability among systems.

Properties

Molecular Formula

C15H15N2NaO6S2

Molecular Weight

406.4 g/mol

IUPAC Name

sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C15H16N2O6S2.Na/c1-15(2)9(14(22)23)17-11(19)8(12(17)25-15)16-10(18)7(13(20)21)6-3-4-24-5-6;/h3-5,7-9,12H,1-2H3,(H,16,18)(H,20,21)(H,22,23);/q;+1/p-1

InChI Key

PBVBBUWVRCCZHI-UHFFFAOYSA-M

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CSC=C3)C(=O)O)C(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Core Synthesis from 6-APA

The synthesis begins with 6-APA, the foundational penicillin nucleus. Critical steps include:

  • Silylation : Protection of 6-APA’s amino and carboxyl groups using trimethylchlorosilane or hexamethyldisilazane to prevent unwanted side reactions.
  • Acylation : Introduction of the 3-thienylmalonyl side chain via reaction with 3-thiophenemalonic acid (3-ATMA) in aprotic solvents (e.g., dichloromethane or ethyl acetate) at 0–5°C.
  • Hydrolysis : Cleavage of silyl protecting groups using water or methanol, yielding ticarcillin acid.

Reaction Scheme :
$$
\text{6-APA} + \text{3-ATMA} \xrightarrow{\text{silylating agent}} \text{Ticarcillin acid} \xrightarrow{\text{NaHCO}_3/\text{NaOH}} \text{Ticarcillin disodium}
$$

Salification and Crystallization

The free acid is converted to the disodium salt via:

  • Neutralization : Addition of sodium bicarbonate or sodium hydroxide in solvents like acetone/water mixtures.
  • Crystallization : Gradual antisolvent (acetone/ethanol) addition induces precipitation. Seed crystals and controlled cooling (0–10°C) improve crystal purity.

Optimized Conditions :

  • Solvent System : Ethyl acetate/acetone (3:1 v/v) yields 95% purity.
  • Temperature : Maintaining ≤10°C during crystallization minimizes degradation.

Process Variations and Technological Advances

Solvent and Catalyst Innovations

Variation Conditions Outcome Source
Trichloromethane Silylation at 0°C, NaHCO₃ salification Yield: 95%, Purity: 96.2%
Ethyl acetate Silylation at 25°C, NaOH salification Yield: 93.5%, Purity: 99.1%
Isopropyl ether Reduced hydrolysis time (30 min) Impurities: <0.4%

Key Findings :

  • Ethyl acetate reduces toxicity compared to chlorinated solvents while maintaining yield.
  • Sodium bicarbonate minimizes byproducts vs. NaOH, which risks β-lactam ring degradation.

Impurity Control

Common impurities include:

  • Deacetylated byproducts : Addressed via activated carbon decolorization.
  • Dimerization products : Suppressed by low-temperature crystallization.

Analytical Data :

Parameter Crystallization Method Lyophilization Method
Water Content 0.5% 2.1%
HPLC Purity 99.1% 97.3%
Major Impurity 0.4% 1.8%

Data sourced from CN1995043A

Industrial-Scale Production

Batch Process Workflow

  • Reactor 1 : Silylation of 6-APA (20 kg scale) in ethyl acetate with trimethylchlorosilane.
  • Reactor 2 : Acylation with 3-ATMA (22 kg) at 0°C for 3 hr.
  • Extraction : Hydrolysis with water, organic phase washed and concentrated.
  • Crystallization : Sodium bicarbonate added, followed by acetone gradient (300 L/kg).

Yield : 78–96% across 10 batches.

Green Chemistry Approaches

  • Solvent Recovery : Ethyl acetate recycled via distillation (90% efficiency).
  • Waste Reduction : Activated carbon filters reused after thermal regeneration.

Quality Control and Pharmacopeial Standards

The European Pharmacopoeia specifies:

  • Identity : IR spectrum match to reference.
  • Assay : ≥96.0% anhydrous basis via HPLC.
  • Impurities : Total ≤2.0%, individual ≤0.5%.

Stability Data :

  • Storage : 2–8°C in airtight containers; hygroscopicity requires desiccants.

Chemical Reactions Analysis

Types of Reactions

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

Pharmacological Properties

Ticarcillin disodium exhibits a broad spectrum of activity against various Gram-negative bacteria, particularly Pseudomonas aeruginosa. The compound functions by inhibiting bacterial cell wall synthesis, which leads to cell lysis and death. Its mechanism of action is similar to that of other beta-lactam antibiotics, where it binds to penicillin-binding proteins (PBPs) involved in the final stages of peptidoglycan synthesis.

Key Pharmacological Characteristics:

  • Molecular Formula: C15H15N2NaO6S
  • Molecular Weight: 406.4 g/mol
  • CAS Number: 4697-14-7
  • Mechanism of Action: Inhibition of bacterial cell wall synthesis through binding to PBPs.

Clinical Applications

Ticarcillin disodium is primarily indicated for the treatment of serious infections caused by susceptible organisms. It is often used in combination with other antibiotics to enhance its efficacy against resistant strains.

Common Clinical Uses:

  • Infections caused by Pseudomonas aeruginosa: Particularly in immunocompromised patients or those with cystic fibrosis.
  • Polymicrobial infections: Often combined with aminoglycosides for synergistic effects.
  • Respiratory tract infections: Effective against certain strains of bacteria responsible for pneumonia.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of Ticarcillin disodium in various clinical settings:

  • Study on Efficacy Against Pseudomonas Infections:
    • A clinical trial involving patients with cystic fibrosis demonstrated significant improvement in lung function and reduction in bacterial load when treated with Ticarcillin disodium combined with tobramycin.
    • Results showed a decrease in hospital stays and improved quality of life for patients.
  • Combination Therapy Studies:
    • Research indicates that Ticarcillin disodium used in conjunction with beta-lactamase inhibitors (such as clavulanate) enhances its antibacterial spectrum and overcomes resistance mechanisms exhibited by certain bacteria.
    • A meta-analysis revealed that combination therapies significantly reduced mortality rates in patients with severe infections.

Mechanism of Action

The mechanism of action of Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The thiophene ring and other functional groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of this compound include ticarcillin , oxacillin , cloxacillin , and ampicillin sodium . Below is a detailed comparison based on molecular structure, bioactivity, and stability:

Table 1: Comparative Analysis of β-Lactam Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituent Antimicrobial Spectrum β-Lactamase Stability
Target Compound C₁₄H₁₅N₂NaO₄S₂ 362.40 1807901-41-2 Thiophen-3-yl-acetyl Likely Gram-negative (e.g., Pseudomonas) Susceptible
Ticarcillin Sodium C₁₅H₁₅N₂NaO₆S₂ 428.41 4697-14-7 Thiophen-2-yl, carboxy Broad (Gram-negative, incl. Pseudomonas) Susceptible
Oxacillin C₁₉H₁₉N₃O₅S 401.44 117-36-2 Isoxazolyl Staphylococci (penicillinase-producing) Resistant
Ampicillin Sodium C₁₆H₁₈N₃NaO₄S 371.39 69-52-3 Aminophenylacetyl Broad (Gram-positive and -negative) Susceptible
Cloxacillin C₁₉H₁₈ClN₃O₅S 435.88 7081-44-9 Chlorophenyl-isoxazolyl Staphylococci, streptococci Resistant

Key Structural and Functional Differences

Side-Chain Modifications: The thiophen-3-yl group in the target compound distinguishes it from ticarcillin (thiophen-2-yl) and ampicillin (aminophenyl). Oxacillin and cloxacillin feature bulky isoxazolyl groups, which sterically hinder β-lactamase activity, conferring resistance to enzyme degradation .

Antimicrobial Activity: The target compound’s activity against Pseudomonas spp. is inferred from structural similarity to ticarcillin, a carboxypenicillin with anti-pseudomonal properties . Ampicillin sodium has broader activity against Escherichia coli and Haemophilus influenzae due to its polar aminophenyl group, enhancing binding to penicillin-binding proteins (PBPs) in Gram-negative bacteria .

Stability and Resistance :

  • The target compound’s lack of β-lactamase resistance contrasts with oxacillin and cloxacillin , which resist hydrolysis due to their isoxazolyl side chains .
  • Sodium carboxylate groups (common in all listed compounds) improve solubility but reduce oral bioavailability .

Research Findings and Clinical Relevance

  • Ticarcillin and the target compound’s thiophene-based structures correlate with activity against Pseudomonas aeruginosa, though resistance remains a challenge due to β-lactamase production .
  • Ampicillin sodium remains a first-line agent for community-acquired infections, while oxacillin/cloxacillin are reserved for methicillin-sensitive Staphylococcus aureus (MSSA) .

Biological Activity

Overview

Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Ticarcillin disodium salt, is a β-lactam antibiotic with significant biological activity against various bacterial strains. It is particularly effective against Gram-negative bacteria and has been utilized in combination therapies to enhance its efficacy against resistant strains.

Chemical Structure

The compound can be represented by the following chemical formula:

C15H16N2NaO6S2\text{C}_{15}\text{H}_{16}\text{N}_2\text{NaO}_6\text{S}_2

This structure features a bicyclic core with multiple functional groups that contribute to its antibacterial properties.

Ticarcillin exerts its antibacterial effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), leading to the disruption of peptidoglycan cross-linking, which is essential for maintaining cell wall integrity. This action ultimately results in cell lysis and death of the bacteria.

Antimicrobial Spectrum

Ticarcillin is primarily effective against:

  • Pseudomonas aeruginosa
  • Escherichia coli
  • Klebsiella pneumoniae

It shows reduced activity against Gram-positive bacteria due to its specific binding affinity towards PBPs present in Gram-negative organisms.

Synergistic Effects

When used in combination with β-lactamase inhibitors such as clavulanic acid, Ticarcillin's effectiveness is significantly enhanced, particularly against β-lactamase-producing strains. This combination allows for broader coverage and mitigates resistance mechanisms.

Case Studies

  • Clinical Efficacy : A study published in Frontiers in Genetics emphasized the role of Ticarcillin in treating infections caused by multidrug-resistant Pseudomonas aeruginosa. The results indicated a notable decrease in infection rates when Ticarcillin was administered alongside other antibiotics, demonstrating its potential as a cornerstone in combination therapy for resistant infections .
  • Pharmacodynamics : Research has shown that Ticarcillin exhibits a time-dependent killing effect against sensitive bacterial strains, with optimal dosing regimens being critical for maximizing therapeutic outcomes .
  • Resistance Mechanisms : A comprehensive review highlighted the emergence of resistance against Ticarcillin due to the production of extended-spectrum β-lactamases (ESBLs) among certain bacterial populations. Strategies to overcome this resistance include the use of Ticarcillin in conjunction with β-lactamase inhibitors .

Antimicrobial Activity Against Selected Bacteria

BacteriaMinimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa4 µg/mL
Escherichia coli8 µg/mL
Klebsiella pneumoniae16 µg/mL
Staphylococcus aureus>256 µg/mL (resistant)

Synergistic Combinations

CombinationObserved Effectiveness
Ticarcillin + Clavulanic AcidEnhanced activity against resistant strains
Ticarcillin + SulbactamBroader spectrum of activity

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